2-Fluoro-4-methoxyphenol

Overview

Description

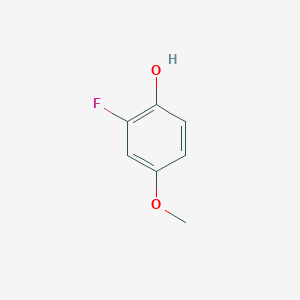

2-Fluoro-4-methoxyphenol (CAS 167683-93-4; molecular formula C₇H₇FO₂; molecular weight 142.13 g/mol) is a fluorinated aromatic compound featuring a hydroxyl group at the ortho position relative to a fluorine atom and a methoxy group at the para position. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science.

Key Applications and Synthesis:

- Synthetic Intermediate: this compound serves as a precursor for cytotoxic agents targeting EGFR-mediated pathways. For example, it is esterified to form 2-fluoro-4-methoxyphenyl acetate (31), which undergoes nitration and further functionalization to generate hybrid anticancer compounds .

- Regioselective Reactions: Its hydroxyl group participates in regioselective oxidative arylation reactions with arenes under mild conditions (e.g., 90°C in DCM), yielding biaryl ethers with high selectivity .

- Fluorophore Derivatives: Derivatives like 2-fluoro-4-methoxyphenylacetonitrile (PubChem CID 26343860) are synthesized for applications in fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. One common method includes the reaction of 2-fluoroanisole with a suitable hydroxylating agent under controlled conditions. For instance, the reaction can be carried out using a base such as sodium hydroxide in an aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Fluoro-4-methoxyphenol is utilized as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the production of analgesics and anti-inflammatory drugs. For instance, it has been studied for its potential to enhance the efficacy of existing drugs by modifying their pharmacokinetic properties .

Case Study: Analgesic Development

Research has indicated that derivatives of this compound exhibit significant analgesic properties. A study demonstrated that these derivatives could inhibit pain pathways more effectively than traditional analgesics, providing a promising avenue for pain management therapies .

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is employed in the formulation of herbicides and fungicides. Its unique chemical properties enhance crop protection and yield by targeting specific biochemical pathways in pests and pathogens .

Case Study: Herbicide Efficacy

A comparative study on herbicides containing this compound showed a marked increase in efficacy against resistant weed species. This compound's ability to disrupt metabolic processes in target organisms has led to its incorporation into new herbicide formulations that are less harmful to non-target species .

Material Science

Production of Specialty Polymers and Resins

The compound is also significant in material science, particularly in producing specialty polymers and resins. These materials are crucial for creating durable coatings and adhesives used in various industrial applications .

Case Study: Coatings Development

Research into coatings formulated with this compound revealed enhanced durability and resistance to environmental degradation. These coatings have applications in automotive and aerospace industries, where material performance is critical .

Biological Research

Biochemical Pathway Investigations

In biological research, this compound serves as a probe for studying enzyme interactions and biological pathways. Its fluorine atom enhances binding affinity to specific enzymes, making it a valuable tool for investigating metabolic processes.

Case Study: Enzyme Modulation

A study explored the compound's role as a modulator of NADPH oxidase activity, revealing that it can significantly influence oxidative stress responses in cells. This finding has implications for understanding diseases related to oxidative damage, such as neurodegenerative disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxyphenol involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cytokine production and the suppression of reactive oxygen species (ROS) generation. The compound may also interfere with specific signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation .

Comparison with Similar Compounds

Physical Properties :

The structural and functional attributes of 2-fluoro-4-methoxyphenol are best contextualized against related fluorophenols and methoxy-substituted phenols. Below is a detailed comparison:

Structural Analogs with Fluorine and Methoxy Groups

Reactivity and Functionalization

- Electrophilic Substitution: The fluorine atom in this compound deactivates the aromatic ring, directing nitration and halogenation to specific positions. This contrasts with 2-methoxy-4-methylphenol, where the methyl group enhances para-directed reactions but lacks fluorine’s electron-withdrawing effects .

- Esterification: this compound reacts with acetyl chloride to form acetate derivatives (e.g., compound 31), a reaction less feasible in 4-ethyl-2-methoxyphenol due to steric hindrance from the ethyl group .

Physicochemical Properties

| Property | This compound | 2-Fluorophenol | 2-Methoxy-4-methylphenol |

|---|---|---|---|

| Boiling Point (°C) | 199.9 | 172 | 245 |

| Density (g/cm³) | 1.27 | 1.25 | 1.12 |

| Water Solubility | Low | Moderate | Low |

| LogP (Octanol-Water) | ~1.5 (estimated) | 1.8 | 1.3 |

Research Findings and Industrial Relevance

- Synthetic Utility : The compound’s nitration product (compound 32) is pivotal in synthesizing pyrazolopyrimidine-based inhibitors, demonstrating superior regiochemical control compared to 2-fluoro-4-iodotoluene .

- Material Science : Its derivatives, such as 2-fluoro-4-methoxybenzaldehyde, are used in liquid crystal polymers, leveraging fluorine’s electronegativity for thermal stability .

Biological Activity

2-Fluoro-4-methoxyphenol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H9F O2

- Molecular Weight : 168.16 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom and methoxy group contributes to its unique lipophilicity and reactivity, influencing its biological interactions.

Antioxidant Properties

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity. This activity is primarily due to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that related compounds can effectively reduce oxidative stress in various biological systems, potentially preventing cellular damage associated with chronic diseases .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit the expression of pro-inflammatory cytokines such as TNFα and COX-2 in activated macrophages. This suggests that the compound may play a role in modulating inflammatory pathways, which could be beneficial in conditions like arthritis or other inflammatory diseases .

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. The compound's efficacy appears to be enhanced when used in combination with other chemotherapeutic agents, indicating potential for use in combination therapies .

The biological activities of this compound are attributed to several mechanisms:

- NADPH Oxidase Inhibition : Similar compounds have been shown to inhibit NADPH oxidase activity, reducing reactive oxygen species (ROS) production in leukocytes .

- Covalent Bonding with Target Proteins : Research indicates that derivatives of this compound can form covalent bonds with specific proteins, enhancing their therapeutic effects by targeting disease-related pathways .

- Gene Expression Modulation : The compound influences gene expression related to inflammation and cell survival, further supporting its role as a therapeutic agent .

Study on Cytotoxic Effects

A study focused on the cytotoxic effects of this compound on breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The compound was tested at various concentrations (10 µM to 100 µM), revealing an IC50 value of approximately 25 µM. This suggests a potent cytotoxic effect that warrants further investigation into its mechanisms and applications .

Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory properties, this compound significantly inhibited LPS-induced COX-2 expression in RAW264.7 cells at concentrations as low as 5 µM. This finding highlights its potential as an anti-inflammatory agent that could be developed for therapeutic use .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-4-methoxyphenol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or catalytic fluorination. For example, fluorination of 4-methoxyphenol derivatives using fluorinating agents like Selectfluor™ under anhydrous conditions (e.g., DMF as solvent at 80–100°C) is a common approach . Alternatively, diazotization of 2-amino-4-methoxyphenol followed by fluorination with NaNO₂/HF-pyridine yields the target compound. Reaction optimization should focus on controlling pH, temperature, and stoichiometry to avoid side products like dehalogenated or over-fluorinated species. Purity can be monitored via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : H NMR (CDCl₃) reveals distinct signals for the methoxy group (δ ~3.8 ppm, singlet) and fluorine-induced deshielding of adjacent protons (e.g., aromatic protons at δ ~6.5–7.2 ppm). F NMR (δ ~-110 to -120 ppm) confirms fluorine incorporation .

- Mass Spectrometry : High-resolution ESI-MS (negative mode) should show [M-H]⁻ peaks at m/z 156.042 (C₇H₆FO₂⁻). Deviations >2 ppm suggest impurities or isotopic interference .

- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10 over 20 min) to resolve impurities; retention time ~12–14 min .

Q. What are the key stability considerations for this compound under varying experimental conditions?

- Methodological Answer : The compound is sensitive to light and oxidation due to its phenolic -OH group. Store in amber vials under inert gas (N₂/Ar) at -20°C. In aqueous solutions (e.g., biological assays), use antioxidants like BHT (0.01% w/v) to prevent radical-mediated degradation. Stability tests via accelerated aging (40°C/75% RH for 14 days) and periodic HPLC analysis are recommended .

Advanced Research Questions

Q. How can researchers design a multi-step synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Step 1 : Introduce functional groups (e.g., nitro, amino) via electrophilic substitution on the aromatic ring. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 2-fluoro-4-methoxy-5-nitrophenol, which can be reduced to the amine using Pd/C and H₂ .

- Step 2 : Modify the methoxy group via demethylation (e.g., BBr₃ in CH₂Cl₂) to generate reactive phenolic intermediates for coupling reactions .

- Step 3 : Validate intermediates using C NMR to track regioselectivity (e.g., C-F coupling constants ~245 Hz) .

Q. How can contradictions in reported reactivity data (e.g., conflicting catalytic efficiency) be resolved for this compound-based reactions?

- Methodological Answer : Conflicting results often arise from solvent polarity or trace metal contamination. For example, fluorination efficiency discrepancies may stem from residual water in solvents. Systematic studies should:

- Compare anhydrous vs. hydrated conditions using Karl Fischer titration.

- Test metal catalysts (e.g., CuI vs. Pd(OAc)₂) for cross-coupling reactions.

- Analyze byproducts via GC-MS to identify competing pathways .

Q. What computational methods are effective in predicting the electronic effects of fluorine and methoxy substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model substituent effects:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax (~275 nm).

- Compare HOMO-LUMO gaps with analogous compounds (e.g., 4-methoxyphenol vs. This compound) to quantify fluorine’s electron-withdrawing impact .

Q. How can this compound be applied in studying enzyme interactions or metabolic pathways?

- Methodological Answer : The compound serves as a substrate analog for cytochrome P450 enzymes. Methodologies include:

Properties

IUPAC Name |

2-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHBXCQIOVMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379098 | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167683-93-4 | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167683-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.